molecular formula C10H10ClF2N B12978120 (S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine

(S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine

Cat. No.: B12978120
M. Wt: 217.64 g/mol
InChI Key: YAJAXOJVNDVFQF-JTQLQIEISA-N
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Description

(S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 5-chloro-2,4-difluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,4-difluoroaniline and (S)-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-Chloro-2,4-difluorophenyl)pyrrolidine: can be compared with other chiral pyrrolidine derivatives, such as (S)-2-(4-chlorophenyl)pyrrolidine and (S)-2-(3,5-difluorophenyl)pyrrolidine.

    Unique Features: The presence of both chloro and difluoro substituents on the phenyl ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Highlighting Uniqueness

The combination of chloro and difluoro groups in this compound may confer distinct reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.

Conclusion

This compound is a compound of significant interest due to its unique structural features and potential applications in various fields

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C10H10ClF2N

Molecular Weight

217.64 g/mol

IUPAC Name

(2S)-2-(5-chloro-2,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10ClF2N/c11-7-4-6(8(12)5-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1

InChI Key

YAJAXOJVNDVFQF-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2F)F)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2F)F)Cl

Origin of Product

United States

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